3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
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Overview
Description
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a propanoic acid group attached to a pyrazole ring via a sulfanyl (thioether) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the pyrazole ring.
Formation of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted pyrazoles
Scientific Research Applications
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
KFXKYEZNGWLHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CSCCC(=O)O |
Origin of Product |
United States |
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